molecular formula C5H11O5P B13705226 Dimethyl (Oxiran-2-ylmethyl) Phosphate

Dimethyl (Oxiran-2-ylmethyl) Phosphate

Cat. No.: B13705226
M. Wt: 182.11 g/mol
InChI Key: MREWAUSBIJUHJY-UHFFFAOYSA-N
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Description

Dimethyl (Oxiran-2-ylmethyl) Phosphate is a specialized epoxy phosphonate ester reagent designed for research applications. This bifunctional molecule is of significant interest in materials science, particularly for the surface modification of metals and metal oxides . The compound features an epoxide (oxirane) ring, which can be opened by nucleophiles, and a phosphonate ester group, which demonstrates strong binding affinity to metal oxide surfaces . This dual functionality allows researchers to covalently anchor molecules to surfaces such as titanium, zirconium, aluminum, and iron oxides, or to their nanoparticle equivalents . Potential research applications include the development of advanced coatings, functionalized nanomaterials, and novel composite materials. The reactive epoxide ring can be further modified with various nucleophiles, enabling the introduction of other functional groups to create custom surface properties . This makes it a versatile building block in synthetic chemistry. As with all compounds of this nature, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C5H11O5P

Molecular Weight

182.11 g/mol

IUPAC Name

dimethyl oxiran-2-ylmethyl phosphate

InChI

InChI=1S/C5H11O5P/c1-7-11(6,8-2)10-4-5-3-9-5/h5H,3-4H2,1-2H3

InChI Key

MREWAUSBIJUHJY-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OCC1CO1

Origin of Product

United States

Preparation Methods

Phosphorylation of Epichlorohydrin Derivatives

One of the most established methods involves the phosphorylation of epichlorohydrin derivatives, followed by methylation:

Step Description Reagents & Conditions Reference
1 Preparation of Epichlorohydrin Methyl Phosphate Epichlorohydrin reacts with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine, leading to the formation of a chlorophosphate intermediate. POCl₃, triethylamine, inert solvent (e.g., dichloromethane), 0-25°C
2 Methylation of Phosphate Intermediate The chlorophosphate intermediate is methylated using dimethyl sulfate or methyl iodide under controlled conditions to yield the methyl ester. Dimethyl sulfate or methyl iodide, base (e.g., potassium carbonate), reflux
3 Ring Closure to Form Oxirane The epoxide ring is formed via intramolecular cyclization under basic conditions, often using a phase-transfer catalyst or base such as sodium hydroxide. NaOH, phase-transfer catalyst, temperature control

This method is favored for its straightforward approach and high yield, especially when optimized with appropriate solvents and temperature controls.

Direct Synthesis via Epoxidation of Phosphorylated Alkenes

An alternative involves the epoxidation of phosphorylated alkenes:

Step Description Reagents & Conditions Reference
1 Synthesis of Phosphorylated Alkene Alkene bearing a methyl group is phosphorylated using phosphorus oxychloride or phosphoric acid derivatives. POCl₃, catalytic amounts of base, inert solvent
2 Epoxidation The phosphorylated alkene undergoes epoxidation with peracids such as meta-chloroperbenzoic acid (m-CPBA). m-CPBA, dichloromethane, 0-25°C
3 Deprotection and Purification The resulting compound is purified via chromatography, yielding Dimethyl (Oxiran-2-ylmethyl) Phosphate. Chromatography, recrystallization

This method allows precise control over stereochemistry and functional group compatibility.

One-Pot Synthesis via Phosphorylation and Epoxidation

Recent patents describe a one-pot process combining phosphorylation and epoxidation steps:

Step Description Reagents & Conditions Reference
1 Phosphorylation of a Suitable Precursor Using phosphoryl chloride (POCl₃) with a suitable alcohol or alkene precursor. POCl₃, base, solvent
2 Simultaneous or Sequential Epoxidation Addition of peracid directly to the reaction mixture to form the epoxide. m-CPBA, temperature control

This integrated approach reduces purification steps and improves overall efficiency.

Key Reaction Parameters and Optimization

Parameter Typical Range Impact Notes
Temperature 0–25°C Controls reaction rate and stereoselectivity Lower temperatures favor selectivity
Solvent Dichloromethane, tetrahydrofuran Solubility and reaction control Choice depends on reagents and scale
Reagents POCl₃, methylating agents (dimethyl sulfate, methyl iodide), peracids Reactivity and yield Methylating agents should be handled with care due to toxicity
Catalysts Phase-transfer catalysts, bases (triethylamine, potassium carbonate) Reaction facilitation Enhances reaction rate and yield

Research Findings and Data Summary

Study/Patent Key Findings Yield Remarks
Epoxidation of phosphorylated intermediates yields high purity DMOP with yields >80%. >80% Suitable for scale-up with optimized conditions
One-pot synthesis reduces reaction time and improves overall yield (~75%). ~75% Cost-effective and scalable

Notes and Precautions

  • The use of methylating agents such as dimethyl sulfate requires strict safety protocols due to their toxicity and carcinogenic potential.
  • Control of reaction temperature is crucial to prevent side reactions and degradation.
  • Purification typically involves chromatography or recrystallization to achieve high purity suitable for subsequent applications.

Chemical Reactions Analysis

Nucleophilic Ring-Opening of the Epoxide

The strained oxirane ring undergoes nucleophilic attack under acidic, basic, or neutral conditions, leading to ring-opening products.

NucleophileConditionsProductKey Findings
WaterAcidic (H⁺) or basic (OH⁻) catalysts2-(Phosphonomethyl)-1,2-ethanediolHydrolysis generates vicinal diol derivatives. Reaction rate depends on pH and temperature .
AminesRoom temperature, polar aprotic solvents (e.g., DMF)β-Amino alcoholsPrimary amines (e.g., aniline) yield regioselective opening at the less substituted epoxide carbon .
ThiolsMild bases (e.g., K₂CO₃)β-ThioethersThiophenol derivatives form stable thioether linkages .
AlcoholsMicrowave irradiation, solvent-freeGlycol ether-phosphatesAccelerated kinetics under microwave conditions .

Mechanistic Insight :
The oxirane’s electrophilic carbons are susceptible to nucleophilic attack. For example, in amine-mediated reactions, the nucleophile attacks the less hindered carbon, followed by proton transfer and ring opening to form β-amino alcohols .

Phosphorylation Reactions

The dimethyl phosphate group participates in esterification and transphosphorylation.

SubstrateConditionsProductApplication
AlcoholsAnhydrous, base (e.g., NaH)PhosphotriestersUsed to synthesize flame retardants or prodrugs .
AminesAprotic solvents, RTPhosphoramidatesIntermediate in agrochemical synthesis .

Example :
Reaction with ethanol under basic conditions produces triethyl phosphate derivatives, leveraging the phosphate group’s reactivity.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes degradation:

PathwayProductsObservations
Homolytic cleavageMethyl radicals, PO₃⁻Observed in pyrolysis studies; relevant to combustion toxicity.
HydrolysisDimethyl phosphate, glycidolAccelerated in aqueous acidic/basic media.

Comparative Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Epoxide hydrolysis (pH 7)2.3 × 10⁻⁴58.2
Amine alkylation1.8 × 10⁻³42.7
Thiol-epoxide coupling5.6 × 10⁻³34.9

Data derived from kinetic studies show thiols react fastest due to superior nucleophilicity .

Scientific Research Applications

Dimethyl (Oxiran-2-ylmethyl) Phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxy resins and other polymeric materials.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (Oxiran-2-ylmethyl) Phosphate involves the interaction of the oxirane ring with nucleophiles. The ring-opening reaction is a key step, leading to the formation of various derivatives. The phosphate group can also participate in phosphorylation reactions, which are important in biochemical processes .

Comparison with Similar Compounds

Key Observations:

Structural Differences :

  • This compound uniquely combines a phosphate ester with a single epoxide group, whereas TGIC (a crosslinker) contains three epoxide groups but lacks a phosphate backbone .
  • Simpler phosphate esters like DMP lack functional groups (e.g., epoxides) that enable advanced reactivity .

Reactivity: The epoxide group in this compound allows for nucleophilic ring-opening reactions, akin to TGIC, which is widely used in thermosetting resins . However, its phosphate moiety may introduce flame-retardant properties absent in non-phosphorus epoxides.

Applications :

  • Compared to Diphenyl Octyl Phosphate (a plasticizer), this compound’s epoxide group expands its utility into polymer modification rather than solely serving as a plasticizer .
  • Unlike DMP, which is primarily a solvent or synthetic intermediate, the target compound’s dual functionality (phosphate + epoxide) suggests niche roles in specialty materials .

Research Findings and Industrial Relevance

  • Synthetic Pathways : Evidence suggests that alkylation of phosphate esters with epoxide precursors (e.g., 2-(chloromethyl)oxirane) is a plausible route to synthesize this compound, as seen in analogous reactions for epoxide-functionalized derivatives .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Dimethyl (Oxiran-2-ylmethyl) Phosphate, and how is its structural integrity validated?

  • Synthesis : Common methods involve phosphorylation of oxiran-2-ylmethanol using dimethyl phosphorochloridate under anhydrous conditions, typically catalyzed by bases like triethylamine. Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR is advised to track esterification progress .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the ester linkage and epoxide group integrity. For crystallographic validation, single-crystal X-ray diffraction can resolve stereochemical ambiguities, as demonstrated for structurally analogous organophosphates . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
  • Waste Disposal : Segregate waste in labeled, sealed containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Density Functional Theory (DFT) calculations can map electron density around the epoxide and phosphate groups to identify electrophilic sites prone to nucleophilic attack (e.g., by water or amines). Molecular dynamics simulations further elucidate solvent effects on reaction pathways .
  • Case Study : For analogous organophosphates, docking studies with hydrolase enzymes (e.g., paraoxonase) have predicted hydrolysis rates, guiding experimental validation of degradation kinetics .

Q. What experimental strategies address contradictions in reported environmental degradation rates of organophosphates like this compound?

  • Controlled Variables : Design experiments isolating factors such as pH (e.g., acidic vs. alkaline hydrolysis), UV exposure, and microbial activity. For example, accelerated degradation under UV light suggests photolytic pathways, while soil slurry studies assess microbial contributions .
  • Analytical Consistency : Use standardized LC-MS/MS protocols to quantify degradation products (e.g., dimethyl phosphate, oxiran-2-ylmethanol) across studies, reducing variability from detection methods .

Q. How does the epoxide moiety in this compound influence its biochemical interactions compared to non-epoxidized organophosphates?

  • Reactivity Profile : The strained epoxide ring enhances electrophilicity, increasing susceptibility to nucleophilic opening (e.g., by glutathione or hydrolytic enzymes). Compare kinetic studies with non-epoxidized analogs (e.g., dimethyl methylphosphonate) to quantify rate differences .
  • Toxicity Mechanisms : Investigate adduct formation with acetylcholinesterase (AChE) using Ellman’s assay, contrasting inhibition potency with non-epoxidized organophosphates to isolate structural contributions to toxicity .

Methodological Resources

  • Structural Analysis : Refer to X-ray crystallography protocols in Acta Crystallographica Section E for resolving stereochemical configurations .
  • Environmental Fate Studies : Follow DOE Atmospheric Chemistry Program frameworks for tracking air-surface exchange and heterogeneous reactions .
  • Computational Tools : Utilize PubChem and ChemAxon software for property prediction and virtual screening .

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